molecular formula C12H14BrNO B1271743 3-bromo-N-cyclopentylbenzamide CAS No. 349405-34-1

3-bromo-N-cyclopentylbenzamide

Cat. No.: B1271743
CAS No.: 349405-34-1
M. Wt: 268.15 g/mol
InChI Key: AEACXKKLFRTGSL-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopentylbenzamide: is an organic compound with the molecular formula C12H14BrNO It is a member of the aryl amides family, characterized by the presence of a bromine atom attached to a benzene ring and a cyclopentyl group bonded to the amide nitrogen

Scientific Research Applications

Chemistry: 3-Bromo-N-cyclopentylbenzamide is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for applications in the manufacture of polymers, coatings, and other industrial products.

Safety and Hazards

While specific safety and hazard information for 3-bromo-N-cyclopentylbenzamide is not available, general safety measures for handling benzamides include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopentylbenzamide typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of 3-Bromobenzoic Acid: Bromobenzene is then subjected to a Friedel-Crafts acylation reaction with carbon dioxide to form 3-bromobenzoic acid.

    Amidation Reaction: The final step involves the reaction of 3-bromobenzoic acid with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-bromo-N-cyclopentylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and cyclopentylamine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 3-hydroxy-N-cyclopentylbenzamide when hydroxide ions are used.

    Hydrolysis: The major products are 3-bromobenzoic acid and cyclopentylamine.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to modulation of their activity. The cyclopentyl group adds to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

    3-Bromo-N-pentylbenzamide: Similar in structure but with a pentyl group instead of a cyclopentyl group.

    3-Bromo-N-methylbenzamide: Contains a methyl group instead of a cyclopentyl group.

    3-Bromo-N-phenylbenzamide: Features a phenyl group in place of the cyclopentyl group.

Uniqueness: 3-Bromo-N-cyclopentylbenzamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEACXKKLFRTGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367894
Record name 3-bromo-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349405-34-1
Record name 3-bromo-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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